molecular formula C22H32N2O3 B5671120 4-(3-{1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}propanoyl)morpholine

4-(3-{1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}propanoyl)morpholine

Cat. No. B5671120
M. Wt: 372.5 g/mol
InChI Key: CFGBUUGWQBSBRB-DUXPYHPUSA-N
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Description

Synthesis Analysis

The synthesis of related morpholine derivatives typically involves cyclization reactions, reduction, and acidification processes. A study by Tan Bin (2011) describes the synthesis of a morpholine derivative from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, highlighting the efficiency of divergent synthetic methods in achieving high yields and confirming the structure through IR, 1H NMR, and MS technologies (Tan Bin, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to “4-(3-{1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}propanoyl)morpholine” has been characterized using various spectroscopic techniques. For instance, the study on a novel bioactive heterocycle by Prasad et al. (2018) utilized IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to confirm the structure and analyze the molecular interactions present in the solid state, including hydrogen bonds (Prasad et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of morpholine derivatives are influenced by their functional groups and molecular structure. The study by Castro et al. (2001) on the kinetics and mechanisms of reactions involving morpholine and other secondary alicyclic amines provides insights into the reactivity patterns, including the formation of zwitterionic and anionic intermediates in specific conditions (Castro et al., 2001).

Physical Properties Analysis

Physical properties such as solubility, lipophilicity, and crystal structure are crucial for understanding the behavior and potential applications of morpholine derivatives. For example, the crystal structure analysis of related compounds by Akkurt et al. (2010) and Aydinli et al. (2010) provides detailed insights into molecular conformations and interactions that influence the physical characteristics of these compounds (Akkurt et al., 2010); (Aydinli et al., 2010).

Chemical Properties Analysis

The chemical properties of morpholine and its derivatives, including acidity, basicity, and reactivity towards various reagents, are significant for their application in chemical synthesis and drug design. Studies on the synthesis and reactivity of morpholine derivatives, such as those by Yamagata et al. (1993), contribute to our understanding of these properties and their implications for pharmaceutical applications (Yamagata et al., 1993).

properties

IUPAC Name

3-[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-26-21-9-6-19(7-10-21)4-2-12-23-13-3-5-20(18-23)8-11-22(25)24-14-16-27-17-15-24/h2,4,6-7,9-10,20H,3,5,8,11-18H2,1H3/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGBUUGWQBSBRB-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCN2CCCC(C2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CN2CCCC(C2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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